molecular formula C16H15N3O2 B14419548 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole CAS No. 80199-96-8

1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole

Cat. No.: B14419548
CAS No.: 80199-96-8
M. Wt: 281.31 g/mol
InChI Key: AYMORDMMWIJMOM-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole typically involves a multi-step process. . This reaction is known for its high efficiency and selectivity.

Another method involves the use of sodium azide and terminal alkynes under thermal conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes or receptors . This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

80199-96-8

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenoxy)methyl]triazole

InChI

InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-11-10-17-18-19/h1-11H,12-13H2

InChI Key

AYMORDMMWIJMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3C=CN=N3

Origin of Product

United States

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